BenchChemオンラインストアへようこそ!

2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride

Regioisomer differentiation XLogP3 Lipophilicity

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride (free base CAS 1251080-78-0; dihydrochloride salt CAS 1803587-59-8) is a heterocyclic small molecule comprising a 1,2,4-triazole ring C5-substituted with an ethyl group and linked at the 3-position to a morpholine ring. The compound is supplied as a dihydrochloride salt (molecular formula C₈H₁₆Cl₂N₄O, MW 255.14 g/mol), which renders it a white solid with enhanced aqueous solubility relative to its free base.

Molecular Formula C8H16Cl2N4O
Molecular Weight 255.14 g/mol
Cat. No. B13458156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride
Molecular FormulaC8H16Cl2N4O
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1)C2CNCCO2.Cl.Cl
InChIInChI=1S/C8H14N4O.2ClH/c1-2-7-10-8(12-11-7)6-5-9-3-4-13-6;;/h6,9H,2-5H2,1H3,(H,10,11,12);2*1H
InChIKeyBUAHWYLEPCXLRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Ethyl-1H-1,2,4-triazol-3-yl)morpholine Dihydrochloride: Structure, Identity, and Procurement Context


2-(5-Ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride (free base CAS 1251080-78-0; dihydrochloride salt CAS 1803587-59-8) is a heterocyclic small molecule comprising a 1,2,4-triazole ring C5-substituted with an ethyl group and linked at the 3-position to a morpholine ring [1]. The compound is supplied as a dihydrochloride salt (molecular formula C₈H₁₆Cl₂N₄O, MW 255.14 g/mol), which renders it a white solid with enhanced aqueous solubility relative to its free base . It belongs to the broader class of triazole-morpholine hybrids, a scaffold family extensively investigated for antimicrobial and antifungal applications through inhibition of lanosterol 14α-demethylase (CYP51) [2]. It is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and agrochemical discovery programs.

Why Generic Substitution of 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)morpholine Dihydrochloride with In-Class Analogs Is Scientifically Unreliable


Within the 1,2,4-triazole-morpholine chemical space, minor structural perturbations produce quantifiable differences in computed physicochemical properties, regiospecific substitution patterns, and salt-form characteristics that directly affect solubility, formulation behavior, and target binding potential. The position of the ethyl substituent on the triazole ring (C5 vs. N1 vs. N4), the presence or absence of the dihydrochloride salt, and the resulting hydrogen-bond donor/acceptor profiles are not interchangeable parameters [1]. The broader triazole-morpholine literature demonstrates that the morpholine ring contributes critical hydrogen-bonding interactions with fungal CYP51 that can be disrupted by seemingly minor scaffold modifications [2]. Consequently, procurement of a different regioisomer or an unsubstituted analog in place of the 5-ethyl, dihydrochloride form introduces undocumented risks in experimental reproducibility, solubility-dependent assay performance, and structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)morpholine Dihydrochloride Versus Closest Analogs


Regiospecific C5-Ethyl Substitution Confers Distinct XLogP3 Relative to N1-Ethyl Regioisomer and Dimethyl Analog

The target compound (free base) bears the ethyl substituent at the C5 position of the 1H-1,2,4-triazole ring, producing a computed XLogP3 of -0.1 . The N1-ethyl regioisomer, 2-(1-ethyl-1H-1,2,4-triazol-5-yl)morpholine (CAS 1250139-68-4), records a more hydrophilic XLogP3-AA of -0.6 [1]. The 4,5-dimethyl analog, 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)morpholine (CAS 1250106-82-1), yields a LogP of -1.13 . The target compound is thus 0.5 log units more lipophilic than the N1-ethyl regioisomer and approximately 1.0 log units more lipophilic than the 4,5-dimethyl analog.

Regioisomer differentiation XLogP3 Lipophilicity Physicochemical profiling

Dihydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base Analogs

The target compound is supplied as a dihydrochloride salt (CAS 1803587-59-8, MW 255.14 g/mol), whereas the closest methyl analog — 2-(4-methyl-4H-1,2,4-triazol-3-yl)morpholine (CAS 1249927-76-1) — is typically available only as the free base (MW 168.2 g/mol) . The dihydrochloride form converts the morpholine secondary amine and triazole nitrogens into their protonated, ionized states, markedly increasing aqueous solubility compared to the neutral free base . The free base of the 4-methyl analog has a predicted pKa of 7.86, indicating partial protonation only under mildly acidic conditions, whereas the dihydrochloride salt of the target compound remains fully ionized across a broad pH range .

Salt form Aqueous solubility Formulation Dihydrochloride

Hydrogen Bond Donor Count Differs from Methyl Analog, Affecting Target Engagement Predictions

The target compound (free base) possesses two hydrogen bond donors (HBD = 2) and four hydrogen bond acceptors (HBA = 4) . The 4-methyl analog (CAS 1249927-76-1, C₇H₁₂N₄O) bears one fewer methylene unit but retains a similar HBD/HBA profile; however, the dimethyl analog (CAS 1250106-82-1) has only one HBD (HBD = 1) due to N4 methylation eliminating the triazole NH donor . In the context of fungal CYP51 inhibition, molecular docking studies on related triazole-morpholine hybrids have shown that the morpholine ring forms a strong hydrogen bond with the target enzyme active site, and the triazole NH can coordinate to the heme iron [1]. The preservation of both HBD sites in the target compound (triazole NH + morpholine NH) versus the loss of one HBD in the N4-methylated dimethyl analog constitutes a meaningful pharmacophoric distinction.

Hydrogen bond donors Pharmacophore CYP51 binding Molecular recognition

Morpholine Pharmacophore Validated by Docking Studies as Critical for Antifungal CYP51 Affinity

In a 2018 study by Wu et al., a series of voriconazole-analogous (2R,3R)-1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-substituted)-2-butanols (compounds 3a–o, 5a–f, 8a–u) were designed, synthesized, and evaluated for antifungal activity [1]. Compound 3k, bearing a morpholine-containing N-substituent, exhibited MIC₈₀ values of 0.125–1 µg/mL against Aspergillus fumigatus and demonstrated strong activity across ten fungal pathogens. Molecular docking experiments revealed that 3k achieved superior affinity for the CYP51 target enzyme specifically through a strong hydrogen bond contributed by the morpholine ring oxygen [1]. Although the target compound 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride was not itself tested in this study, the morpholine moiety's validated pharmacophoric role in CYP51 binding provides class-level evidence that the morpholine ring is not a passive structural component but a determinant of target engagement [1].

Molecular docking CYP51 Antifungal Morpholine pharmacophore Voriconazole analogs

Molecular Weight and Heavy Atom Count Differentiate Target from Methyl and Unsubstituted Analogs

The target compound free base has a molecular weight of 182.23 g/mol (13 heavy atoms, C₈H₁₄N₄O), while the unsubstituted analog 2-(1H-1,2,4-triazol-3-yl)morpholine (CAS 2219379-41-4, free base C₆H₁₀N₄O) has a molecular weight of approximately 154.17 g/mol (11 heavy atoms), and the 4-methyl analog (CAS 1249927-76-1, C₇H₁₂N₄O) weighs 168.2 g/mol (12 heavy atoms) [1]. The ethyl group on the target compound adds 28 Da relative to the unsubstituted analog and 14 Da relative to the methyl analog. In fragment-based drug discovery (FBDD) and lead optimization, this incremental mass increase corresponds to a quantifiable increase in hydrophobic surface area and potential van der Waals contacts within a target binding pocket, while remaining within the molecular weight range suitable for further elaboration in hit-to-lead campaigns [2].

Molecular weight Heavy atom count Ligand efficiency Fragment-based design

C5-Ethyl Substitution Confers a Distinct Synthetic Handle Relative to N-Alkylated Triazole Analogs

The target compound features ethyl substitution at the C5 carbon of the 1H-1,2,4-triazole ring, leaving the N1 and N4 nitrogen positions available for further functionalization. In contrast, the N1-ethyl regioisomer (CAS 1250139-68-4) occupies the N1 position with the ethyl group, and the N4-methyl analog (CAS 1249927-76-1) occupies the N4 position [1]. This positional difference is synthetically consequential: C5-substituted 1,2,4-triazoles bearing a free N1-H and N4 position can undergo selective N-alkylation, N-acylation, or Mannich reactions at either nitrogen, whereas N1- or N4-alkylated analogs have one fewer reactive site [2]. The C5-ethyl substitution pattern thus preserves the maximum number of derivatizable nitrogen atoms while still providing a hydrophobic alkyl substituent for target engagement.

Regioselective synthesis Alkylation position Scaffold derivatization Triazole tautomerism

Optimal Research and Industrial Application Scenarios for 2-(5-Ethyl-1H-1,2,4-triazol-3-yl)morpholine Dihydrochloride Based on Quantitative Evidence


Antifungal SAR Library Construction Centered on Triazole-Morpholine CYP51 Inhibitors

The compound serves as a C5-ethyl-substituted core scaffold for constructing focused libraries of fungal CYP51 inhibitors. Its dihydrochloride salt form ensures consistent aqueous solubility across library members during high-throughput MIC screening, while the preserved triazole NH and morpholine NH hydrogen bond donors replicate the pharmacophoric features validated by Wu et al. (2018) docking studies [1]. The two available reactive nitrogen sites (N1 and N4 of the triazole) enable divergent parallel derivatization, maximizing SAR coverage per synthesis cycle and allowing systematic exploration of substituent effects on antifungal potency [2].

Physicochemical Probe for Lipophilicity-Dependent Membrane Permeability Studies in Antifungal Drug Discovery

With a computed XLogP3 of -0.1, the target compound occupies a narrow lipophilicity window distinct from both the more hydrophilic N1-ethyl regioisomer (XLogP3 = -0.6) and the more hydrophilic dimethyl analog (LogP = -1.13) [1]. This makes it a useful comparator probe for studying the relationship between triazole substitution pattern, lipophilicity, and fungal cell membrane penetration in C. albicans and A. fumigatus models. Researchers can use the compound alongside its regioisomer and dimethyl analog as a matched lipophilicity series to deconvolute the contributions of logP and hydrogen bonding to antifungal activity [1][2].

Pre-formulation Solubility Screening Reference Standard for Triazole-Morpholine Salt Selection

As a pre-formed dihydrochloride salt (CAS 1803587-59-8) with fully ionized amine and triazole nitrogens, the compound can serve as a positive control in solubility screening assays when evaluating salt-form strategies for novel triazole-morpholine drug candidates [1]. Its reproducible dissolution behavior contrasts with free base analogs like the 4-methyl derivative (pKa 7.86, requiring pH adjustment for full solubilization), providing a benchmark for formulation scientists developing injectable or oral triazole antifungal formulations [2].

Agrochemical Fungicide Lead Generation Leveraging Morpholine-Enhanced Target Binding

The validated contribution of the morpholine pharmacophore to CYP51 binding affinity, as demonstrated by Wu et al. (2018) for related triazole derivatives, supports the use of this compound as a lead-generation scaffold for agricultural fungicides targeting plant-pathogenic fungi [1]. The dihydrochloride salt's aqueous solubility facilitates foliar application formulation development, while the C5-ethyl group provides a starting point for optimizing logP toward values associated with optimal cuticular penetration in crop protection applications (typically LogP 2–4, achievable through further N-alkylation of the available triazole nitrogen sites) [1][2].

Quote Request

Request a Quote for 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.